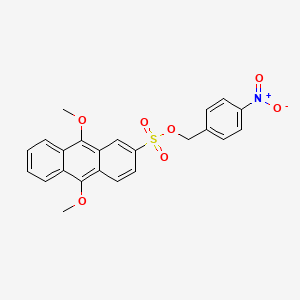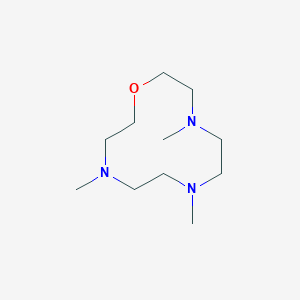![molecular formula C15H13N3O4 B14279926 Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate CAS No. 119898-11-2](/img/structure/B14279926.png)
Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate is a heterocyclic compound that features an oxazolo[5,4-d]pyrimidine coreThe oxazolo[5,4-d]pyrimidine scaffold is known for its biological activity and is often used as a pharmacophore in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput synthesis and optimization of reaction conditions, are likely to be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby modulating cellular signaling pathways . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo[5,4-d]pyrimidines: These compounds share the same core structure and are used in similar applications.
Pyrimido[1,2-a]benzimidazoles: These compounds also feature a fused heterocyclic ring system and are studied for their pharmacological properties.
Uniqueness
Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its biological activity and chemical reactivity .
Propriétés
Numéro CAS |
119898-11-2 |
|---|---|
Formule moléculaire |
C15H13N3O4 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
ethyl 2-[(3-phenyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate |
InChI |
InChI=1S/C15H13N3O4/c1-2-20-11(19)8-21-14-12-13(10-6-4-3-5-7-10)18-22-15(12)17-9-16-14/h3-7,9H,2,8H2,1H3 |
Clé InChI |
SGZKFKFQPAJXEN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=NC=NC2=C1C(=NO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
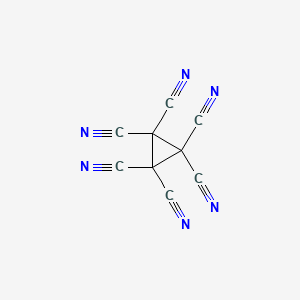

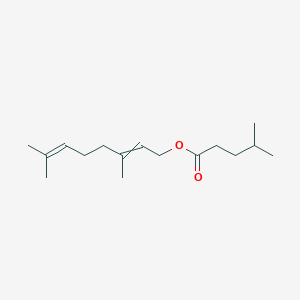
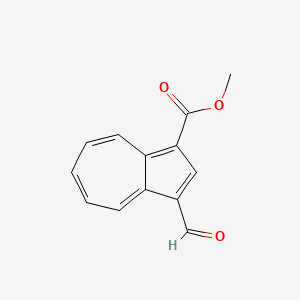

![9-[(1,3-Diphenyl-1H-pyrazol-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14279887.png)
![2-[2-(4-Phenylpiperazin-1-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279897.png)
